

A Technical Guide to Dipivaloylmethane: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipivaloylmethane*

Cat. No.: *B073088*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Dipivaloylmethane**, a versatile β -diketone, covering its fundamental chemical properties, detailed synthesis protocols, and its emerging applications in the field of drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in chemical synthesis and pharmaceutical research.

Chemical Identification and Properties

Dipivaloylmethane, a sterically hindered β -diketone, is a key building block in coordination chemistry and organic synthesis. Its unique structural features make it a valuable ligand for the formation of stable metal complexes.

CAS Number: 1118-71-4

Synonyms:

- 2,2,6,6-Tetramethyl-3,5-heptanedione
- TMHD
- DPM

- HDP
- 2,2,6,6-Tetramethylheptane-3,5-dione
- 1,3-Di-tert-butyl-1,3-propanedione

The physical and chemical properties of **Dipivaloylmethane** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₁ H ₂₀ O ₂
Molecular Weight	184.28 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	198-199 °C (760 mmHg)
Melting Point	-10 °C
Density	0.88 g/mL at 25 °C
Refractive Index	1.458
Solubility	Insoluble in water; soluble in organic solvents

Synthesis of Dipivaloylmethane: Experimental Protocol

The synthesis of **Dipivaloylmethane** is most commonly achieved through a Claisen condensation reaction. The following protocol provides a detailed methodology for its preparation in a laboratory setting.

Claisen Condensation Method

This method involves the base-catalyzed condensation of an ester with a ketone. Specifically, the reaction between methyl pivalate and pinacolone is utilized.

Materials:

- Methyl pivalate (trimethylacetate)
- Pinacolone (tert-butyl methyl ketone)
- Sodium hydride (NaH) or other suitable base (e.g., sodium amide)
- Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran (THF), or dimethylformamide (DMF))
- Hydrochloric acid (HCl) for workup
- Anhydrous magnesium sulfate or sodium sulfate for drying
- Distillation apparatus

Procedure:

- Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.
- Base Suspension: The flask is charged with a suspension of sodium hydride (1.1 equivalents) in the chosen anhydrous solvent.
- Addition of Ketone: Pinacolone (1.0 equivalent) is dissolved in the anhydrous solvent and added dropwise to the stirred suspension of sodium hydride at a controlled temperature (typically 0 °C to room temperature). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.
- Addition of Ester: Methyl pivalate (1.0 equivalent), dissolved in the anhydrous solvent, is then added dropwise to the reaction mixture.
- Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 8-48 hours, the progress can be monitored by TLC or GC).[\[1\]](#)
- Quenching and Workup: After the reaction is complete, the mixture is cooled to room temperature and cautiously quenched by the slow addition of water. The resulting solution is then acidified with dilute hydrochloric acid.

- Extraction: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether. The combined organic extracts are washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by vacuum distillation to yield pure **Dipivaloylmethane**.

[Click to download full resolution via product page](#)

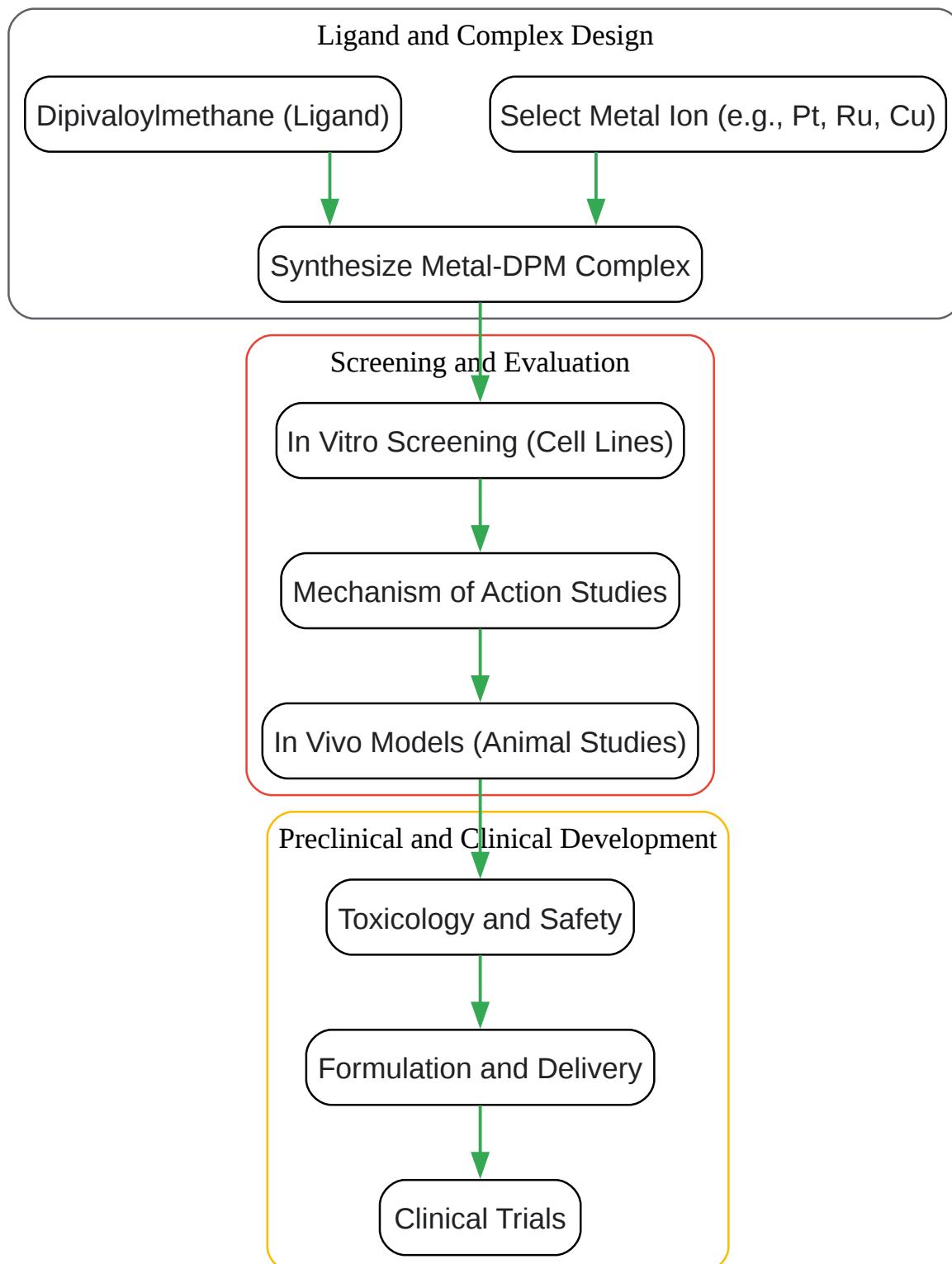
Synthesis workflow for **Dipivaloylmethane** via Claisen condensation.

Applications in Drug Development

The ability of **Dipivaloylmethane** to form stable chelate complexes with a wide range of metal ions has led to its exploration in various aspects of drug development. Its primary role is as a ligand in the design of metal-based therapeutic and diagnostic agents.

Metal Complexes as Anti-Cancer Agents

Transition metal complexes have emerged as a promising class of anti-cancer drugs, offering different mechanisms of action compared to traditional organic molecules. **Dipivaloylmethane** serves as a versatile ancillary ligand in the synthesis of these complexes, influencing their stability, lipophilicity, and ultimately their biological activity.


For instance, metal complexes incorporating **Dipivaloylmethane** can be designed to target specific biological pathways or to be activated under particular physiological conditions found in tumor microenvironments. The sterically bulky tert-butyl groups of **Dipivaloylmethane** can

provide kinetic stability to the metal center, preventing premature ligand exchange and deactivation before reaching the target site.

Role in Drug Delivery Systems

The development of effective drug delivery systems is crucial for enhancing the therapeutic efficacy and reducing the side effects of potent drugs. Metal-organic frameworks (MOFs) and other coordination polymers are being investigated as carriers for targeted drug delivery.

Dipivaloylmethane and its derivatives can be utilized as organic linkers in the construction of these frameworks. The properties of the resulting delivery system, such as pore size and drug release kinetics, can be tuned by modifying the structure of the β -diketone ligand.

[Click to download full resolution via product page](#)

Logical workflow for the development of **Dipivaloylmethane**-based metal complexes in drug discovery.

While direct involvement of **Dipivaloylmethane** in specific signaling pathways has not been extensively documented, its role as a chelating agent within metal complexes suggests that these complexes could modulate signaling pathways that are sensitive to metal ion concentrations or redox states. Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by **Dipivaloylmethane**-containing metallodrugs.

This guide provides a foundational understanding of **Dipivaloylmethane** for professionals in the pharmaceutical and chemical research sectors. The detailed synthesis protocol and the outlined applications in drug development are intended to facilitate further innovation and exploration of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CN106397164A - Synthesis method of 2,2,6,6-tetramethyl-3,5-heptadione - Google Patents [patents.google.com]
- To cite this document: BenchChem. [A Technical Guide to Dipivaloylmethane: Properties, Synthesis, and Applications in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b073088#cas-number-and-synonyms-for-dipivaloylmethane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com